molecular formula C16H18BrNO B5302270 2-[Benzyl-[(2-bromophenyl)methyl]amino]ethanol

2-[Benzyl-[(2-bromophenyl)methyl]amino]ethanol

Cat. No.: B5302270
M. Wt: 320.22 g/mol
InChI Key: GDNUXFJBQXTSIW-UHFFFAOYSA-N
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Description

2-[Benzyl-[(2-bromophenyl)methyl]amino]ethanol is an organic compound that features a benzyl group, a bromophenyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[(2-bromophenyl)methyl]amino]ethanol typically involves the reaction of benzylamine with 2-bromobenzyl chloride in the presence of a base, followed by the addition of ethanolamine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[(2-bromophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of 2-[Benzyl-[(2-phenyl)methyl]amino]ethanol.

    Substitution: Formation of 2-[Benzyl-[(2-substituted phenyl)methyl]amino]ethanol derivatives.

Scientific Research Applications

2-[Benzyl-[(2-bromophenyl)methyl]amino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[(2-bromophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl-[(2-chlorophenyl)methyl]amino]ethanol
  • 2-[Benzyl-[(2-fluorophenyl)methyl]amino]ethanol
  • 2-[Benzyl-[(2-iodophenyl)methyl]amino]ethanol

Uniqueness

2-[Benzyl-[(2-bromophenyl)methyl]amino]ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties.

Properties

IUPAC Name

2-[benzyl-[(2-bromophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c17-16-9-5-4-8-15(16)13-18(10-11-19)12-14-6-2-1-3-7-14/h1-9,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNUXFJBQXTSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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